6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile
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Overview
Description
6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the use of visible light-mediated energy transfer catalysis, which exploits the biradical nature of the triplet excited state of 2-isoxazoline-3-carboxylates . This method involves [2+2] cycloaddition energy transfer sensitization, providing access to a library of azaspiro compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced photochemical techniques and specialized equipment to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and in the study of spirocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-oxa-1-azaspiro[3.3]heptanes: These compounds share a similar spirocyclic structure and are used in drug discovery programs.
Cyclohexyl derivatives: Compounds with a cyclohexyl group exhibit similar chemical properties and reactivity.
Uniqueness
6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-8-13(11-4-2-1-3-5-11)6-12(7-13)9-15-10-12/h11H,1-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPDPJVRDXZNBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CC3(C2)COC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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